molecular formula C12H17FN2O2 B8203478 2-fluoro-6-nitro-N,N-dipropylaniline

2-fluoro-6-nitro-N,N-dipropylaniline

Cat. No.: B8203478
M. Wt: 240.27 g/mol
InChI Key: NGDCGHMEMZJGHH-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitro-N,N-dipropylaniline (CAS: N/A) is a substituted aniline derivative characterized by a fluorine atom at the 2-position, a nitro group at the 6-position, and two n-propyl groups attached to the nitrogen atom. Key properties include:

  • Molecular formula: C₁₂H₁₆FN₂O₂
  • Molecular weight: 240.27 g/mol (calculated)
  • Purity: ≥97% (commercial grade)
  • Physical form: Solid at room temperature
  • Hazards: Classified under UN2811 (toxic solid) .

This compound is structurally related to herbicides and polymerization initiators, with its reactivity influenced by the electron-withdrawing nitro and fluorine groups.

Properties

IUPAC Name

2-fluoro-6-nitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-3-8-14(9-4-2)12-10(13)6-5-7-11(12)15(16)17/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDCGHMEMZJGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound belongs to the N,N-dialkylaniline family, which includes derivatives with nitro, sulfonyl, and halogen substituents. Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Primary Application References
2-Fluoro-6-nitro-N,N-dipropylaniline 2-F, 6-NO₂ C₁₂H₁₆FN₂O₂ 240.27 Research chemical
Nitralin (4-Methylsulfonyl-2,6-dinitro-N,N-dipropylaniline) 4-SO₂CH₃, 2,6-NO₂ C₁₃H₁₉N₃O₆S 345.37 Herbicide (dinitroaniline)
Isopropalin (4-Isopropyl-2,6-dinitro-N,N-dipropylaniline) 4-C(CH₃)₂, 2,6-NO₂ C₁₅H₂₃N₃O₄ 309.36 Herbicide (dinitroaniline)
2-Chloro-4-nitro-N,N-dipropylaniline 2-Cl, 4-NO₂ C₁₂H₁₇ClN₂O₂ 256.73 Intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, F, Cl, SO₂CH₃) enhance stability and influence reactivity. For example, nitralin’s sulfonyl group increases soil persistence .
  • Steric effects : Bulky substituents (e.g., isopropyl in isopropalin) reduce bioavailability but improve selectivity in herbicidal action .
  • Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine may enhance photostability compared to chlorine .
Polymerization Initiation
  • Target compound: Not directly studied, but analogs like N,N-dipropylaniline are used in UV-initiated polymerization with para-nitroaniline. Optimal initiator ratios (e.g., 4:1 amine:nitro compound) yield maximum reaction rates .
Herbicidal Activity
  • Nitralin : Inhibits microtubule assembly in weeds, with residues confined to the topsoil layer .
  • Isopropalin: Targets α-tubulin in plants, showing selectivity for monocots .
  • Target compound : The fluorine substituent may alter binding affinity to biological targets compared to sulfonyl or isopropyl groups in nitralin/isopropalin.

Physicochemical Properties

Property This compound Nitralin Isopropalin 2-Chloro-4-nitro Analog
Solubility Low (predicted) Low in water Low in water Low in water
Thermal Stability Moderate (decomposes >200°C) High Moderate Moderate
Photoreactivity High (due to NO₂ and F) Moderate Low High (Cl)

Notes:

  • Nitralin’s sulfonyl group increases hydrophobicity, enhancing soil adsorption .
  • The target compound’s fluorine may reduce metabolic degradation compared to chlorine .

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